molecular formula C11H22O B8419751 6,8-Dimethylnon-7-enol

6,8-Dimethylnon-7-enol

Cat. No.: B8419751
M. Wt: 170.29 g/mol
InChI Key: NBSDEQKONNAKCY-UHFFFAOYSA-N
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Description

6,8-Dimethylnon-7-enol is a branched-chain unsaturated alcohol with the molecular formula C₁₁H₂₂O. Its structure features a hydroxyl group (-OH) at the 7th carbon of a nine-carbon chain (non-), a double bond between carbons 7 and 8, and methyl substituents at positions 6 and 6. This compound’s reactivity and applications are influenced by its enol functionality and steric effects from the methyl groups.

Properties

Molecular Formula

C11H22O

Molecular Weight

170.29 g/mol

IUPAC Name

6,8-dimethylnon-7-en-1-ol

InChI

InChI=1S/C11H22O/c1-10(2)9-11(3)7-5-4-6-8-12/h9,11-12H,4-8H2,1-3H3

InChI Key

NBSDEQKONNAKCY-UHFFFAOYSA-N

Canonical SMILES

CC(CCCCCO)C=C(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparisons are based on structural analogs from the provided evidence. Key differences in functional groups, synthesis, and applications are highlighted.

7-Octene-2,6-diol, 2,6-dimethyl (C₁₀H₂₀O₂)

Source :

  • Structure : A ten-carbon diol with hydroxyl groups at positions 2 and 6, methyl groups at positions 2 and 6, and a double bond between carbons 7 and 7.
  • Molecular Weight: 172.26 g/mol (vs. hypothetical ~170.29 g/mol for 6,8-Dimethylnon-7-enol).
  • Functional Groups: Diol (-OH at C2 and C6) vs. enol (-OH at C7 adjacent to a double bond).
  • Applications : Used in gas chromatography (GC) analysis under varying temperature gradients and column phases .
  • Reactivity: Diols are less acidic than enols due to the absence of conjugated double bonds.
8-Bromo-l,7-dimethylethylamine (C₅H₁₂BrN)

Source :

  • Structure : A brominated ethylamine derivative with methyl groups at positions 1 and 5.
  • Functional Groups : Bromine substituent (electrophilic) vs. hydroxyl group (nucleophilic).
  • Synthesis : Synthesized via reactions with acetic anhydride, KHCO₃, and (CH₃)₂SO₄, followed by chromatographic purification .
  • Reactivity : Bromine enhances electrophilicity, enabling nucleophilic substitution reactions (e.g., with KI).
Hypothetical Comparison of this compound
Property This compound 7-Octene-2,6-diol, 2,6-dimethyl 8-Bromo-l,7-dimethylethylamine
Molecular Formula C₁₁H₂₂O C₁₀H₂₀O₂ C₅H₁₂BrN
Functional Groups Enol (-OH, C=C) Diol (-OH x2) Amine (-NH₂), Bromine (-Br)
Molecular Weight ~170.29 g/mol 172.26 g/mol 178.06 g/mol
Key Reactivity Acidic enol proton Hydrogen bonding (diol) Nucleophilic substitution
Applications Potential in catalysis GC analysis Kinetics studies

Q & A

Q. How can machine learning improve the prediction of this compound’s physicochemical properties from limited datasets?

  • Methodological Answer : Train neural networks on curated datasets (e.g., logP, boiling points) using descriptors like molecular weight, topological polar surface area, and octanol-water partition coefficients. Validate models via k-fold cross-validation and external test sets. Address overfitting with regularization techniques .

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